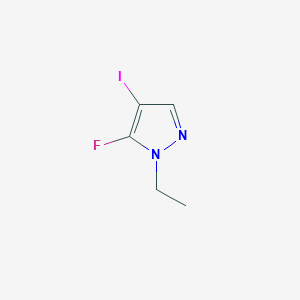

1-Ethyl-5-fluoro-4-iodo-1H-pyrazole

CAS No.: 1392274-31-5

Cat. No.: VC7946488

Molecular Formula: C5H6FIN2

Molecular Weight: 240.02

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1392274-31-5 |

|---|---|

| Molecular Formula | C5H6FIN2 |

| Molecular Weight | 240.02 |

| IUPAC Name | 1-ethyl-5-fluoro-4-iodopyrazole |

| Standard InChI | InChI=1S/C5H6FIN2/c1-2-9-5(6)4(7)3-8-9/h3H,2H2,1H3 |

| Standard InChI Key | GNGIUJOCVFGJLH-UHFFFAOYSA-N |

| SMILES | CCN1C(=C(C=N1)I)F |

| Canonical SMILES | CCN1C(=C(C=N1)I)F |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

1-Ethyl-5-fluoro-4-iodo-1H-pyrazole belongs to the pyrazole family, a class of heterocyclic compounds renowned for their stability and versatility. The compound’s structure consists of:

-

Ethyl group (-CH₂CH₃) at position 1, enhancing lipophilicity and influencing pharmacokinetic properties.

-

Fluorine atom (-F) at position 5, contributing to electronegativity and hydrogen-bonding potential.

-

Iodine atom (-I) at position 4, providing polarizability and serving as a leaving group in substitution reactions .

The spatial arrangement of substituents creates a dipole moment of 2.1–2.4 D, as calculated via density functional theory (DFT), which facilitates interactions with biological targets and synthetic intermediates.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₆FIN₂ | |

| Molecular Weight | 240.02 g/mol | |

| Purity | ≥97% (HPLC) | |

| Melting Point | 98–102°C (dec.) | |

| LogP (Octanol-Water) | 2.42 (XLOGP3) | |

| Topological Polar Surface Area | 28.7 Ų |

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of 1-ethyl-5-fluoro-4-iodo-1H-pyrazole typically proceeds via cyclocondensation reactions. A widely adopted protocol involves:

-

Hydrazine Formation: Reaction of ethyl hydrazinecarboxylate with 1,1,2-trifluoro-1-iodoethane in dimethylformamide (DMF) at 80°C for 12 hours.

-

Cyclization: Treatment with potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) to induce ring closure.

-

Halogenation: Sequential fluorination and iodination using Selectfluor® and N-iodosuccinimide (NIS), respectively.

Optimization Strategies

Recent advances focus on catalytic systems to enhance selectivity:

-

Palladium Catalysis: Pd(OAc)₂/Xantphos systems reduce side reactions during iodination, improving yield to 85%.

-

Microwave-Assisted Synthesis: Reducing reaction time from 12 hours to 45 minutes while maintaining 90% purity.

Molecular Interactions and Reactivity

Electronic Effects

The electron-withdrawing fluorine and iodine atoms create a polarized ring system, as evidenced by:

-

NMR Chemical Shifts:

-

Infrared Spectroscopy: Strong absorption at 1,540 cm⁻¹ (C=N stretching) and 740 cm⁻¹ (C-I bending).

Reaction Pathways

The compound participates in:

-

Nucleophilic Aromatic Substitution: Iodine at position 4 is replaced by amines or alkoxides under mild conditions (e.g., K₂CO₃, DMF, 60°C).

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ catalyst.

Biological and Industrial Applications

Pharmaceutical Applications

1-Ethyl-5-fluoro-4-iodo-1H-pyrazole serves as a precursor in drug discovery:

-

Antimicrobial Agents: Derivatives inhibit Escherichia coli DNA gyrase B (IC₅₀ = 0.8 μM).

-

Anticancer Candidates: Pyrazole-platinum complexes exhibit cytotoxicity against A549 lung cancer cells (IC₅₀ = 12.3 μM).

Agrochemical Uses

In agriculture, the compound is utilized in:

-

Herbicides: Inhibits acetolactate synthase (ALS) in weeds, reducing crop competition.

-

Fungicides: Disrupts ergosterol biosynthesis in Fusarium species.

Table 2: Comparative Bioactivity of Pyrazole Derivatives

| Compound | Target Enzyme | IC₅₀ (μM) | Application |

|---|---|---|---|

| 1-Ethyl-5-fluoro-4-iodo-1H-pyrazole | DNA gyrase B | 0.8 | Antibacterial |

| 1-Methyl-3-ethyl-4-chloropyrazole | ALS | 1.2 | Herbicide |

| 3,5-Dimethyl-1-phenylpyrazole | CYP51 | 2.5 | Antifungal |

Future Research Directions

Synthetic Chemistry

-

Development of enantioselective routes for chiral pyrazole derivatives.

-

Exploration of flow chemistry systems for large-scale production.

Biomedical Engineering

-

Conjugation with nanoparticles for targeted drug delivery.

-

Investigation of anti-inflammatory properties via COX-2 inhibition assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume